molecular formula C22H14N2O4 B2623032 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide CAS No. 851411-79-5

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B2623032
CAS No.: 851411-79-5
M. Wt: 370.364
InChI Key: FNUMNDMWTAYTNC-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining chromeno[4,3-b]pyridine and benzofuran moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide typically involves multi-component reactions (MCRs) due to their efficiency and atom economy. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) at 80°C . This method avoids traditional recrystallization and chromatographic purification, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in inflammatory and cancer pathways . This interaction can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide stands out due to its unique combination of chromeno[4,3-b]pyridine and benzofuran moieties, which confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c1-12-10-18(24-21(25)17-11-13-6-2-4-8-15(13)27-17)23-20-14-7-3-5-9-16(14)28-22(26)19(12)20/h2-11H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMNDMWTAYTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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